molecular formula C15H18O3 B1236409 6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one

6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one

Cat. No.: B1236409
M. Wt: 246.3 g/mol
InChI Key: YJBNXTWWWBZJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one is a synthetic organic compound belonging to the chromenone familyThese compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylphenol with isopropyl bromide in the presence of a base, followed by methoxylation and subsequent cyclization to form the chromenone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and catalyst reuse, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized chromenones .

Scientific Research Applications

6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

6-methoxy-3,8-dimethyl-5-propan-2-ylchromen-2-one

InChI

InChI=1S/C15H18O3/c1-8(2)13-11-6-10(4)15(16)18-14(11)9(3)7-12(13)17-5/h6-8H,1-5H3

InChI Key

YJBNXTWWWBZJCY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC(=C2C(C)C)OC)C)OC1=O

Canonical SMILES

CC1=CC2=C(C(=CC(=C2C(C)C)OC)C)OC1=O

Synonyms

3,8-dimethyl-5-isopropyl-6-methoxycoumarin
mansorin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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